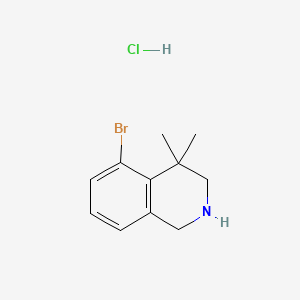

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1203683-41-3 . It has a molecular weight of 276.6 . It is a powder in physical form .

Synthesis Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular formula of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C11H15BrClN .Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder in physical form . It has a molecular weight of 276.6 .Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is in the synthesis of new chemical entities that may have potential therapeutic or material applications. For example, it has been used in the synthesis of competitive AMPA receptor antagonists, demonstrating its utility in the development of compounds that could modulate neurotransmitter activity in the brain (Geng Min, 2011). Similarly, it has played a role in synthesizing novel quinoline derivatives, showing its versatility in creating diverse chemical structures (Cao Sheng-li, 2004).

Pharmacological Studies

Research has explored the pharmacological potentials of derivatives synthesized from 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. A notable study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of a series of 1-aryltetrahydroisoquinoline alkaloid derivatives, highlighting the compound's relevance in designing new anesthetics with lower toxicity (A. Azamatov et al., 2023).

Material Science and Corrosion Inhibition

In material science, derivatives of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have been investigated for their corrosion inhibition properties. A study synthesized new 8-Hydroxyquinoline derivatives and evaluated their efficiency in inhibiting the acidic corrosion of mild steel, demonstrating the compound's utility in developing new materials with enhanced corrosion resistance (M. Rbaa et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown. This compound is often used as an intermediate in organic synthesis

Action Environment

The action, efficacy, and stability of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . It is stable at room temperature but can decompose at high temperatures . Moreover, it is soluble in some organic solvents, such as ethanol and dichloromethane , which can affect its distribution and availability in different environments.

properties

IUPAC Name |

5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJRZOGCJRYLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)Br)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745088 |

Source

|

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

CAS RN |

1203683-41-3 |

Source

|

| Record name | Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203683-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)